molecular formula C6H6O2S B088921 Methyl 2-thiofuroate CAS No. 13679-61-3

Methyl 2-thiofuroate

Cat. No.: B088921
CAS No.: 13679-61-3
M. Wt: 142.18 g/mol
InChI Key: ISKUAGFDTRLBHG-UHFFFAOYSA-N
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Preparation Methods

Methyl 2-thiofuroate can be synthesized through various methods. One common synthetic route involves the reaction of methyl mercaptan with furoic acid . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Methyl 2-thiofuroate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents include alkyl halides and bases.

    Hydrolysis: This reaction can break down this compound into furoic acid and methanethiol in the presence of water and an acid or base catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-thiofuroate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-thiofuroate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The molecular targets include specific receptors in the olfactory system that bind to the compound and trigger a sensory response. The pathways involved in this process are part of the broader olfactory signaling pathway, which transmits signals from the receptors to the brain.

Comparison with Similar Compounds

Methyl 2-thiofuroate can be compared with other similar compounds, such as:

    Methyl 2-furoate: This compound lacks the sulfur atom present in this compound, resulting in different odor properties and reactivity.

    2-Furancarboxylic acid:

    Methyl 3-thiofuroate: This isomer has the sulfur atom in a different position, leading to variations in its chemical and sensory properties.

The uniqueness of this compound lies in its specific sulfur-containing structure, which imparts distinctive odor characteristics and reactivity compared to its analogs .

Properties

IUPAC Name

S-methyl furan-2-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKUAGFDTRLBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065582
Record name 2-Furancarbothioic acid, S-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; fried,cooked onion aroma
Record name S-Methyl thiofuroate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

63.00 °C. @ 2.00 mm Hg
Record name Methyl 2-thiofuroate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name S-Methyl thiofuroate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.230-1.241
Record name S-Methyl thiofuroate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13679-61-3
Record name Methyl 2-thiofuroate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13679-61-3
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Record name Methyl 2-thiofuroate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarbothioic acid, S-methyl ester
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Record name 2-Furancarbothioic acid, S-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl thio-2-furoate
Source European Chemicals Agency (ECHA)
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Record name METHYL 2-THIOFUROATE
Source FDA Global Substance Registration System (GSRS)
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Record name Methyl 2-thiofuroate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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